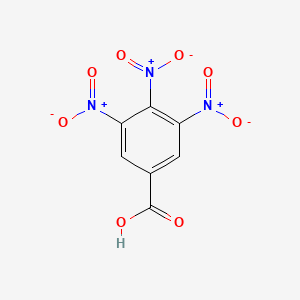![molecular formula C12H22O2 B14360177 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane CAS No. 93430-27-4](/img/structure/B14360177.png)
1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane is an organic compound with the molecular formula C12H22O2 It is characterized by the presence of two 2-methylprop-2-en-1-yl groups attached to a butane backbone through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane typically involves the reaction of butane-1,1-diol with 2-methylprop-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of ether linkages between the hydroxyl groups of the diol and the alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor containing the acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether linkages to alcohol groups.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins due to its reactive ether groups.
Wirkmechanismus
The mechanism of action of 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane involves its interaction with molecular targets through its ether linkages. These linkages can undergo cleavage and form new bonds with other molecules, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene
Comparison: 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane is unique due to its symmetrical structure and the presence of two reactive ether groups. This makes it more versatile in chemical reactions compared to similar compounds that may have only one reactive group or different functional groups.
Eigenschaften
CAS-Nummer |
93430-27-4 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
1,1-bis(2-methylprop-2-enoxy)butane |
InChI |
InChI=1S/C12H22O2/c1-6-7-12(13-8-10(2)3)14-9-11(4)5/h12H,2,4,6-9H2,1,3,5H3 |
InChI-Schlüssel |
DABDSSPUWKQFTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(OCC(=C)C)OCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
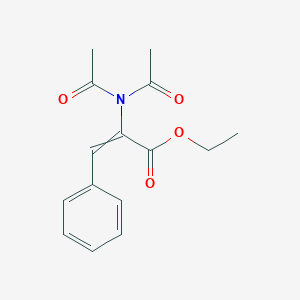
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
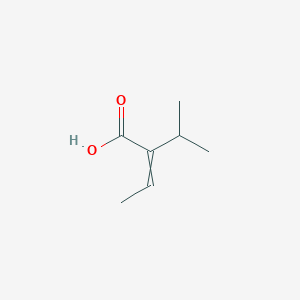
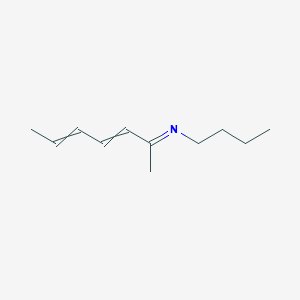
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)


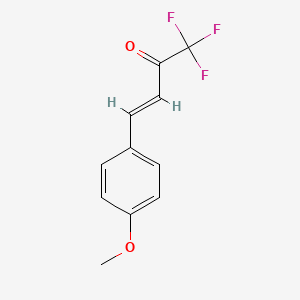
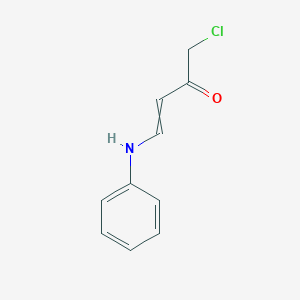
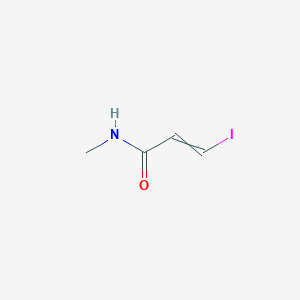
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
